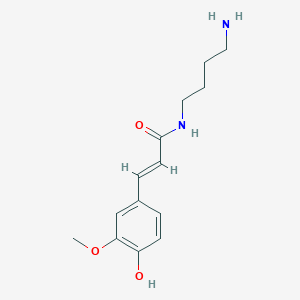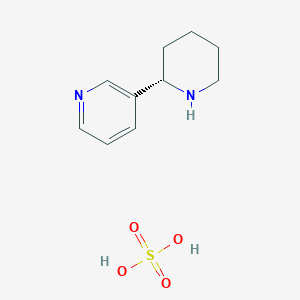
3-(2-Piperidyl)pyridyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Piperidyl)pyridyl sulfate, also known as PPS, is a chemical compound that has been extensively studied in the field of biochemistry and physiology due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 249.34 g/mol. PPS has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.
Mechanism Of Action
The exact mechanism of action of 3-(2-Piperidyl)pyridyl sulfate is not fully understood, but it is believed to act through multiple pathways. 3-(2-Piperidyl)pyridyl sulfate has been found to activate the Nrf2-ARE signaling pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 3-(2-Piperidyl)pyridyl sulfate has also been found to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.
Biochemical And Physiological Effects
3-(2-Piperidyl)pyridyl sulfate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to improve mitochondrial function and reduce lipid peroxidation in the liver. Additionally, 3-(2-Piperidyl)pyridyl sulfate has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
3-(2-Piperidyl)pyridyl sulfate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and can be readily dissolved in water. 3-(2-Piperidyl)pyridyl sulfate has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 3-(2-Piperidyl)pyridyl sulfate in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the disease condition and the tissue being studied.
Future Directions
There are several potential future directions for research on 3-(2-Piperidyl)pyridyl sulfate. One area of interest is the development of 3-(2-Piperidyl)pyridyl sulfate-based therapies for various disease conditions. 3-(2-Piperidyl)pyridyl sulfate has been shown to have promising therapeutic effects in animal models of several diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the exploration of the mechanisms underlying the effects of 3-(2-Piperidyl)pyridyl sulfate. Further research is needed to fully understand the pathways through which 3-(2-Piperidyl)pyridyl sulfate exerts its effects and to identify potential targets for therapeutic intervention. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 3-(2-Piperidyl)pyridyl sulfate in humans.
Synthesis Methods
3-(2-Piperidyl)pyridyl sulfate can be synthesized through a variety of methods, including the reaction of pyridine-2,3-diol with piperidine and sulfuric acid. Other methods of synthesis include the reaction of pyridine-2,3-diol with piperidine and sulfur trioxide or the reaction of pyridine-2,3-diol with piperidine and thionyl chloride.
Scientific Research Applications
3-(2-Piperidyl)pyridyl sulfate has been extensively studied for its potential therapeutic applications in various disease conditions. Research has shown that 3-(2-Piperidyl)pyridyl sulfate has antioxidant properties and can protect against oxidative stress-induced damage in various tissues. 3-(2-Piperidyl)pyridyl sulfate has also been found to have anti-inflammatory effects and can reduce inflammation in various disease conditions, including rheumatoid arthritis, colitis, and asthma.
properties
CAS RN |
18262-71-0 |
|---|---|
Product Name |
3-(2-Piperidyl)pyridyl sulfate |
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;(H2,1,2,3,4)/t10-;/m0./s1 |
InChI Key |
XMWUATPANFNKPS-PPHPATTJSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
SMILES |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Other CAS RN |
18262-71-0 |
synonyms |
(S)-3-(Piperidin-2-yl)pyridine, sulfate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




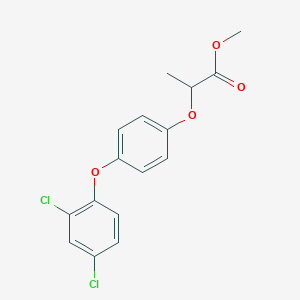
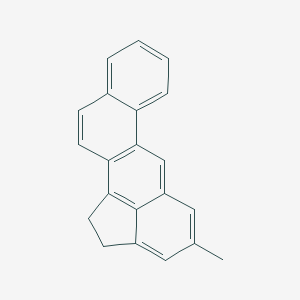
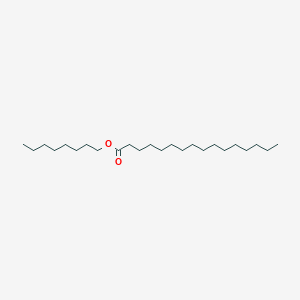
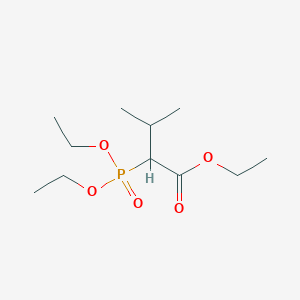
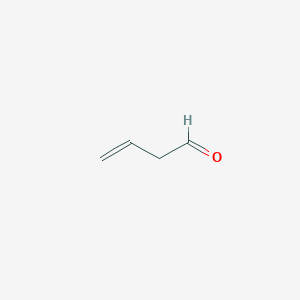
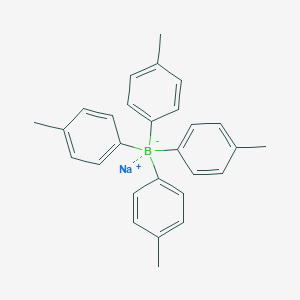
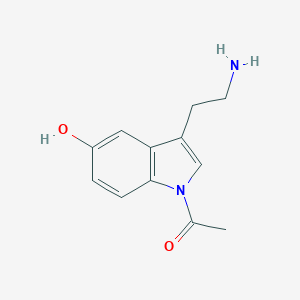
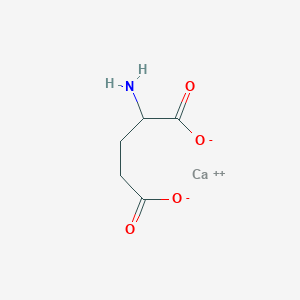
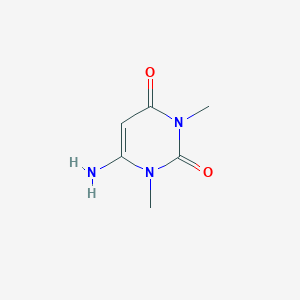
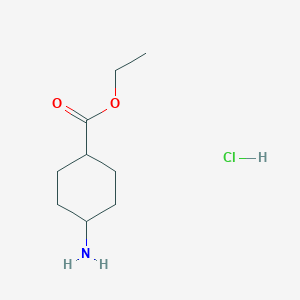
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
